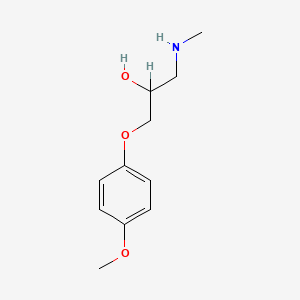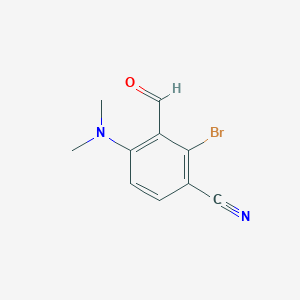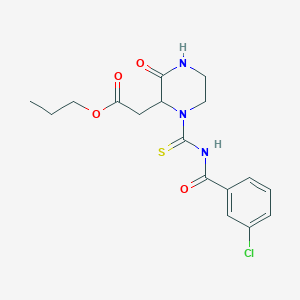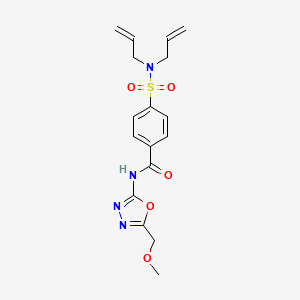
1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is a chemical structure that is related to various pharmacologically active compounds. It is structurally similar to molecules that have been synthesized and tested for their adrenolytic activity, antiarrhythmic, hypotensive, and spasmolytic activities, as well as their binding affinities to alpha and beta adrenoceptors . The compound's relevance is highlighted by its structural resemblance to intermediates used in the synthesis of antidepressants such as R-Duloxetine .
Synthesis Analysis
The synthesis of related compounds involves various starting materials and methods. For instance, the synthesis of 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoylphenoxy)propan-2-ols, which are structurally related to beta-adrenergic drugs, has been described, although the specific synthesis route for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol is not detailed in the provided papers . The synthesis of similar compounds often involves multi-step reactions, starting from simple precursors and employing various reagents and catalysts to introduce the desired functional groups .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol has been characterized using techniques such as NMR, IR, and UV-Vis spectroscopies . X-ray diffraction has been used to investigate the solid-state structure of related compounds, revealing details such as crystal system, space group, and cell dimensions . Density functional theory (DFT) calculations are also employed to predict the molecular structure and compare it with experimental data .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various analyses. For example, the Schiff base compound (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol was synthesized via the reaction of 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde, indicating the potential for nucleophilic addition and condensation reactions in the synthesis of similar molecules . The pharmacological properties of related compounds suggest that they may undergo interactions with biological receptors, which could be mediated by their chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol have been studied. These properties include solubility in different solvents, interatomic contacts, and the presence of non-covalent interactions such as hydrogen bonds and π-π interactions, which can influence the compound's stability and reactivity . The pharmacological activities of these compounds are indicative of their ability to interact with biological systems, which is a direct consequence of their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
Synthesis and Adrenolytic Activity : This compound and its analogs have been synthesized and evaluated for various pharmacological activities, including electrographic, antiarrhythmic, hypotensive, and spasmolytic activities. They also show binding affinity to α1-, α2-, and β1-adrenoceptors (Groszek et al., 2010); (Groszek et al., 2009).
LC-MS/MS Method for Pharmacokinetic Study : A sensitive method for determining new aminopropan-2-ol derivatives in rat serum was developed, aiding in pharmacokinetic studies of these compounds (Walczak, 2014).
Synthesis of Novel Compounds : New derivatives of this compound have been synthesized and characterized for various applications, including phthalocyanines with potential applications in material science and pharmacology (Acar et al., 2012).
Therapeutic Potential
Cardioselectivity in Beta-Adrenoceptor Blocking Agents : The compound and its derivatives have been studied for their cardioselectivity and potential therapeutic applications in cardiovascular disorders (Rzeszotarski et al., 1983); (Bednarski et al., 2016).
Potential Anticancer Activity : A phenolic compound structurally related to 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol was isolated from Millettia leucantha and exhibited strong cytotoxicity against certain cancer cell lines (Rayanil et al., 2011).
Analytical and Chemical Studies
Synthesis and Crystal Structure Analysis : The compound's synthesis and its derivatives' crystal structures have been analyzed, contributing to the understanding of its chemical properties (Rivera et al., 2022).
Pyrolytic Reactivities of Derivatives : The pyrolytic reactivities of deuterated β-ether-type derivatives have been studied, which is crucial for understanding lignin pyrolysis and its potential applications (Watanabe et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-12-7-9(13)8-15-11-5-3-10(14-2)4-6-11/h3-6,9,12-13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZQTOABTDTHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B3004354.png)

![2-[4-(N-methyl2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3004358.png)
![4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3004359.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3004360.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B3004361.png)

![1,1,1-Trifluoro-2-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B3004364.png)


![1-[(4-Methoxyphenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)


